molecular formula C11H14N2O2S B14502473 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine CAS No. 62962-27-0

1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine

Cat. No.: B14502473
CAS No.: 62962-27-0
M. Wt: 238.31 g/mol
InChI Key: GWJVGJFXQIXEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine is an organic compound that belongs to the class of diaziridines Diaziridines are three-membered nitrogen-containing heterocycles that are known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine typically involves the reaction of methanesulfonyl chloride with a suitable diaziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its reactive nature.

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl group can participate in nucleophilic or electrophilic reactions, while the diaziridine ring can undergo ring-opening reactions. These interactions can affect various molecular pathways, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)cyclopentane
  • 1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)cyclohexane

Uniqueness

1-(Methanesulfonyl)-2-phenyl-3-(propan-2-ylidene)diaziridine is unique due to its three-membered diaziridine ring, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

62962-27-0

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

1-methylsulfonyl-2-phenyl-3-propan-2-ylidenediaziridine

InChI

InChI=1S/C11H14N2O2S/c1-9(2)11-12(13(11)16(3,14)15)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

GWJVGJFXQIXEQL-UHFFFAOYSA-N

Canonical SMILES

CC(=C1N(N1S(=O)(=O)C)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.